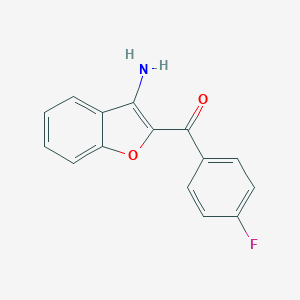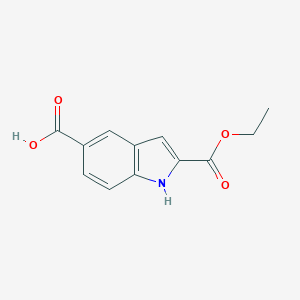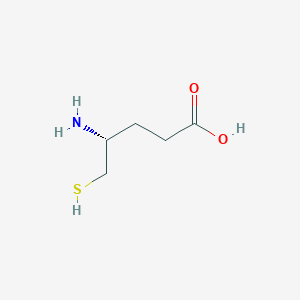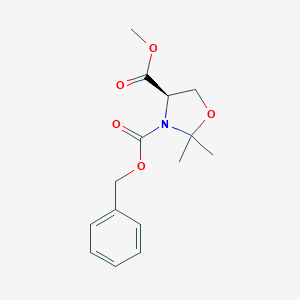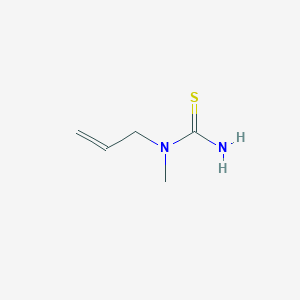
N-Methyl-N-prop-2-en-1-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-prop-2-en-1-ylthiourea, commonly known as METU, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. It is a thiourea derivative that has been found to have various effects on the human body, including anti-inflammatory, antitumor, and antiviral activities.
作用機序
The exact mechanism of action of METU is not fully understood. However, it has been suggested that its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Its antitumor activity may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. Its antiviral activity may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
METU has been found to have various biochemical and physiological effects on the human body. It has been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which suggests that it has antioxidant activity. Additionally, METU has been found to decrease the levels of nitric oxide, which suggests that it has a role in regulating vascular function.
実験室実験の利点と制限
One of the advantages of using METU in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective compound to use. One of the limitations of using METU is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for research on METU. One area of interest is its potential use as a therapeutic agent for inflammatory diseases and cancer. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, there is potential for the development of new derivatives of METU with improved solubility and pharmacological properties.
合成法
The synthesis of METU involves the reaction of N-methylthiourea with acrolein. The reaction proceeds under acidic conditions, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from ethanol or acetone.
科学的研究の応用
METU has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory effects, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. METU has also been found to have antitumor activity, and it has been shown to inhibit the growth of various cancer cell lines. Additionally, METU has been found to have antiviral activity against herpes simplex virus type 1 and type 2.
特性
CAS番号 |
127879-23-6 |
|---|---|
製品名 |
N-Methyl-N-prop-2-en-1-ylthiourea |
分子式 |
C5H10N2S |
分子量 |
130.21 g/mol |
IUPAC名 |
1-methyl-1-prop-2-enylthiourea |
InChI |
InChI=1S/C5H10N2S/c1-3-4-7(2)5(6)8/h3H,1,4H2,2H3,(H2,6,8) |
InChIキー |
GXQGTKHOKKMQHL-UHFFFAOYSA-N |
SMILES |
CN(CC=C)C(=S)N |
正規SMILES |
CN(CC=C)C(=S)N |
同義語 |
Thiourea, N-methyl-N-2-propenyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



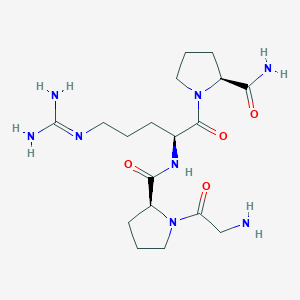
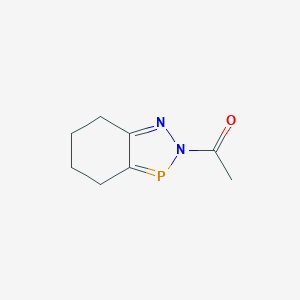
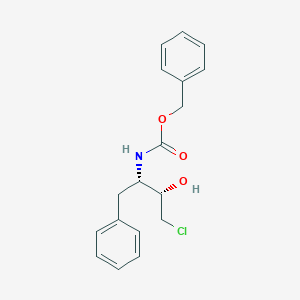
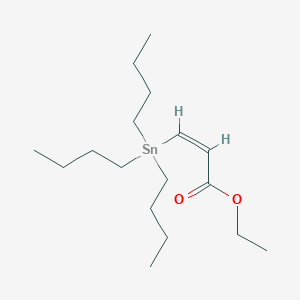
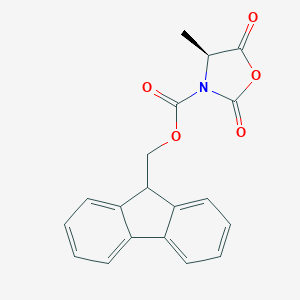
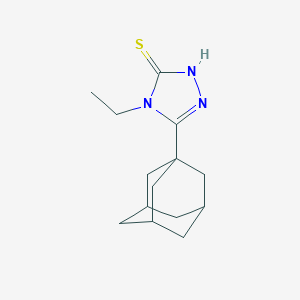
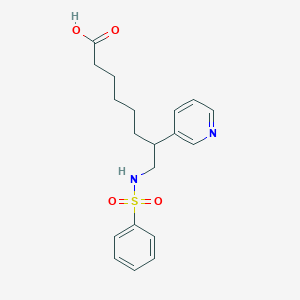
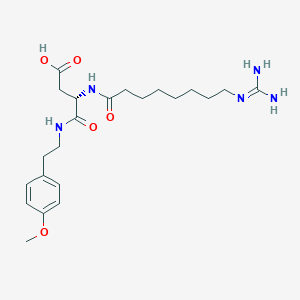
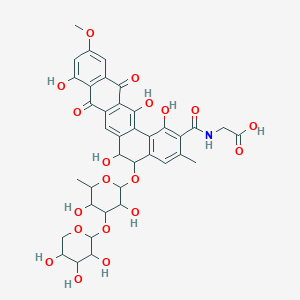
![4-Fluoro-N-(2-[4-(7-hydroxy-naphthalen-1-YL)-piperazin-1-YL]-ethyl)-benzamide](/img/structure/B144989.png)
